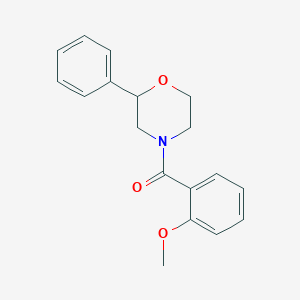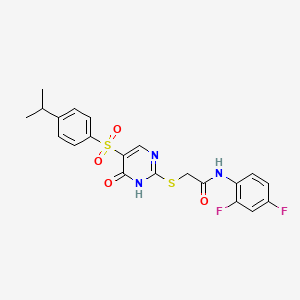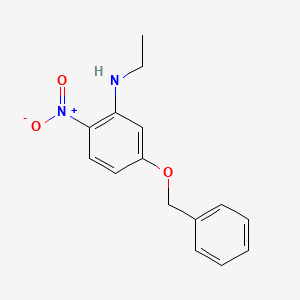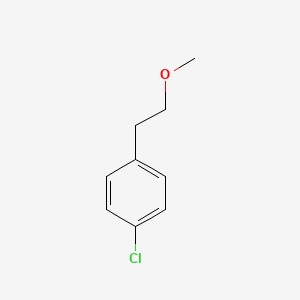
(2-Methoxyphenyl)(2-phenylmorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Methoxyphenyl)(2-phenylmorpholino)methanone” is a chemical compound with the empirical formula C12H15NO3 . Its molecular weight is 221.25 .
Molecular Structure Analysis
The molecular structure of “(2-Methoxyphenyl)(2-phenylmorpholino)methanone” can be represented by the SMILES stringO=C(N1CCOCC1)C2=CC=CC=C2OC . The InChI representation is 1S/C12H15NO3/c1-15-11-5-3-2-4-10(11)12(14)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3 . Physical And Chemical Properties Analysis
“(2-Methoxyphenyl)(2-phenylmorpholino)methanone” is a solid compound . Its molecular weight is 221.25 .Wissenschaftliche Forschungsanwendungen
Anticancer Potential and Mechanisms
- Tubulin Polymerization Inhibition and Apoptosis Induction : Compounds similar to "(2-Methoxyphenyl)(2-phenylmorpholino)methanone", particularly those within the phenstatin family, have demonstrated potent cytotoxicity against tumor cell lines. These compounds inhibit tubulin polymerization, arrest cancer cells in the G2/M phase of the cell cycle, and induce apoptosis, thereby exhibiting promising anticancer therapeutic potential. The exact mechanisms include cell cycle arrest, apoptosis induction via caspase activation, loss of mitochondrial membrane potential, and DNA fragmentation without affecting membrane integrity (Magalhães et al., 2013).
Synthetic Applications
- Electrochemical Synthesis : A novel electrochemical synthesis approach for generating 8-amino-1,4-benzoxazine derivatives, starting from compounds like "(3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone", has been demonstrated. This method allows for efficient and selective synthesis of potentially biologically active benzoxazine derivatives in a one-pot process without isolation of intermediates (Largeron & Fleury, 1998).
Material Science and Chemistry
- Aggregation-Induced Emission and Thermochromism : Certain benzophenone azine derivatives have shown aggregation-induced emission (AIE) properties and reversible thermochromism based on polymorph-dependent excited-state intramolecular proton transfer fluorescence. These findings open up new avenues for developing efficient AIE-active materials in response to external stimuli (Wei, Song, & Tong, 2013).
Environmental and Toxicological Studies
- Fate and Behavior in Aqueous Solution : The environmental fate and behavior of benzophenone derivatives, like benzophenone-8 (closely related to the compound of interest), have been thoroughly studied. These compounds show significant reactivity towards free available chlorine and are extremely photo-stable, which is crucial for understanding their degradation and potential environmental impacts (Santos & Esteves da Silva, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-16-10-6-5-9-15(16)18(20)19-11-12-22-17(13-19)14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMMPHVIWHIDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)(2-phenylmorpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole](/img/structure/B2968445.png)

![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2968451.png)
![3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid](/img/structure/B2968453.png)
![1-(benzo[d]thiazol-2-yl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide](/img/structure/B2968455.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2968457.png)

![3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea](/img/structure/B2968460.png)
![4-(4-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole](/img/structure/B2968461.png)


![Ethyl 4-({2-[(4-fluorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2968466.png)
